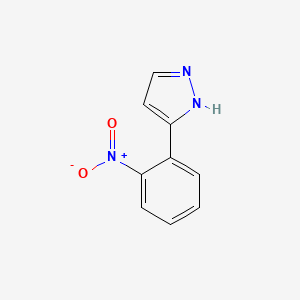![molecular formula C9H6F3NOS B1301771 6-(トリフルオロメチル)-2H-ベンゾ[b][1,4]チアジン-3(4H)-オン CAS No. 716-82-5](/img/structure/B1301771.png)
6-(トリフルオロメチル)-2H-ベンゾ[b][1,4]チアジン-3(4H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound featuring a trifluoromethyl group attached to a benzo-thiazine ring.
科学的研究の応用
6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has a wide range of applications in scientific research:
作用機序
Mode of Action
The exact mode of action of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is currently unknown due to the lack of specific studies on this compound. It is known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
生化学分析
Biochemical Properties
6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The trifluoromethyl group in 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one enhances its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity .
Cellular Effects
The effects of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating the activity of enzymes involved in ROS production, 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can affect gene expression and cellular metabolism, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one exerts its effects through several mechanisms. One key mechanism involves the binding of the trifluoromethyl group to specific sites on target enzymes, leading to inhibition or activation of their catalytic activity . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in altered cellular responses and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one have been studied over various time periods. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one may undergo degradation, leading to changes in its biochemical activity and potential long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one in animal models vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and protection against oxidative stress . At higher doses, 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can induce toxic effects, including cellular damage and disruption of metabolic processes . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have distinct biochemical properties and effects . The presence of the trifluoromethyl group can also influence the metabolic flux and levels of specific metabolites, further impacting cellular function .
Transport and Distribution
The transport and distribution of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, where it can exert its biochemical effects . The distribution of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is critical for its activity and function. This compound is often directed to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one to these compartments, ensuring its proper localization and function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the trifluoromethylation of benzo-thiazine derivatives. One common method includes the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions . The reaction often requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: For industrial-scale production, the process is optimized to minimize byproducts and maximize efficiency. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
化学反応の分析
Types of Reactions: 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted thiazine derivatives, which can be further utilized in different applications .
類似化合物との比較
Phenothiazines: These compounds share a similar thiazine ring structure but lack the trifluoromethyl group.
Uniqueness: The presence of the trifluoromethyl group in 6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it particularly valuable in applications requiring enhanced chemical and biological stability .
特性
IUPAC Name |
6-(trifluoromethyl)-4H-1,4-benzothiazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)5-1-2-7-6(3-5)13-8(14)4-15-7/h1-3H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCYQWJTDZXFCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371827 |
Source


|
| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716-82-5 |
Source


|
| Record name | 6-(Trifluoromethyl)-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)
![8-[(Z)-anilinomethylidene]-9,9-dimethyl-9,10-dihydro-7-phenanthridinone](/img/structure/B1301704.png)


![2-[2-(Dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)
![(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1301729.png)








